molecular formula C15H30N2O3 B3233867 Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 1353955-96-0

Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No. B3233867
CAS RN: 1353955-96-0
M. Wt: 286.41 g/mol
InChI Key: ASXWETUXLKEGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester, also known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of Rho GTPases. Rho GTPases are a family of small GTP-binding proteins that play important roles in regulating a variety of cellular processes, including cytoskeletal dynamics, cell migration, and cell division.

Mechanism of Action

Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 selectively inhibits the activity of Rho GTPases by binding to a specific site on the Rho GTPase molecule. This binding prevents the Rho GTPase from interacting with its downstream effectors, which are proteins that mediate the cellular processes regulated by the Rho GTPase. By inhibiting the activity of Rho GTPases, Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 can alter the cellular processes regulated by these proteins.
Biochemical and Physiological Effects
Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 has been shown to have a variety of biochemical and physiological effects. Inhibition of Rho GTPases by Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 can lead to changes in the organization of the actin cytoskeleton, which is important for cell migration and cell division. Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 has also been shown to inhibit the proliferation of cancer cells, suggesting that it may have potential as an anti-cancer therapeutic.

Advantages and Limitations for Lab Experiments

Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily added to cell culture media or injected into animals. It has high selectivity for Rho GTPases, which allows for specific inhibition of these proteins without affecting other cellular processes. However, there are also limitations to the use of Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 in lab experiments. It can be toxic to cells at high concentrations, and its effects on Rho GTPases can be cell-type specific.

Future Directions

There are several future directions for the use of Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 in scientific research. One area of interest is the role of Rho GTPases in cancer progression and metastasis. Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 has been shown to inhibit the proliferation of cancer cells, and further research is needed to determine whether it can also inhibit cancer cell migration and invasion. Another area of interest is the development of new small molecule inhibitors that target other members of the Rho GTPase family. Finally, Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 could be used in combination with other anti-cancer therapeutics to enhance their efficacy.

Scientific Research Applications

Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 has been widely used in scientific research for its ability to selectively inhibit the activity of Rho GTPases, which play important roles in regulating a variety of cellular processes. Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 has been shown to inhibit the activity of RhoA, Rac1, and Cdc42, which are three members of the Rho GTPase family. Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester 1864 has been used to study the roles of Rho GTPases in a variety of cellular processes, including cell migration, cell division, and cytoskeletal dynamics.

properties

IUPAC Name

tert-butyl N-ethyl-N-[2-(2-hydroxyethylamino)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3/c1-5-17(14(19)20-15(2,3)4)13-9-7-6-8-12(13)16-10-11-18/h12-13,16,18H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXWETUXLKEGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NCCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301123694
Record name Carbamic acid, N-ethyl-N-[2-[(2-hydroxyethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester

CAS RN

1353955-96-0
Record name Carbamic acid, N-ethyl-N-[2-[(2-hydroxyethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353955-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-ethyl-N-[2-[(2-hydroxyethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301123694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester
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Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester
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Ethyl-[2-(2-hydroxy-ethylamino)-cyclohexyl]-carbamic acid tert-butyl ester

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